molecular formula C8H12F5NO3 B6215978 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid CAS No. 2742657-16-3

4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid

Cat. No. B6215978
CAS RN: 2742657-16-3
M. Wt: 265.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid (DFMO-TFA) is a compound that is used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiological studies. It is an amine derivative of trifluoroacetic acid, and it is a white crystalline powder with a melting point of 75-78°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid is used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiological studies. It is used in drug synthesis as an intermediate in the synthesis of various drugs. It is also used in biochemistry and physiological studies due to its ability to modulate enzyme activity and its ability to act as an inhibitor of certain enzymes.

Mechanism of Action

4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It has also been shown to modulate the activity of several other enzymes, including protein kinase C (PKC) and protein tyrosine phosphatases (PTPs).
Biochemical and Physiological Effects
4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Additionally, 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid has been shown to modulate the activity of several enzymes involved in the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

The primary advantages of using 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid in laboratory experiments are its low cost, its wide availability, and its ability to modulate enzyme activity. The primary limitation of using 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid can be toxic in high doses and should be handled with caution.

Future Directions

1. Further research into the effects of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid on the production of pro-inflammatory mediators and nitric oxide.
2. Further research into the effects of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid on the metabolism of lipids and carbohydrates.
3. Further research into the mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid on enzyme activity.
4. Development of new synthesis methods for 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid.
5. Development of new methods for using 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid in laboratory experiments.
6. Development of new applications for 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid in scientific research.
7. Investigation of the potential toxicity of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid in high doses.
8. Investigation of the potential interactions of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid with other compounds.

Synthesis Methods

4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid can be synthesized in a two-step process. The first step involves the reaction of trifluoroacetic acid with difluoromethyl oxan, which produces the desired 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid. The second step involves the purification of the product, which can be achieved through precipitation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves the reaction of difluoromethyl oxirane with ammonia followed by reaction with trifluoroacetic acid.", "Starting Materials": [ "Difluoromethyl oxirane", "Ammonia", "Trifluoroacetic acid" ], "Reaction": [ "Difluoromethyl oxirane is reacted with ammonia in anhydrous ether at -78°C to form 4-(difluoromethyl)oxan-4-amine.", "Trifluoroacetic acid is added to the reaction mixture and stirred at room temperature for several hours to form the final product, 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid." ] }

CAS RN

2742657-16-3

Molecular Formula

C8H12F5NO3

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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